An In-Depth Technical Guide to 1-Phenyl-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Phenyl-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 1-Phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, spectroscopic signature, and detailed synthetic methodologies. The narrative emphasizes the mechanistic rationale behind its synthesis and reactivity, highlighting its role as a versatile building block for drug development. The applications of this pyrazole scaffold in creating novel therapeutic agents, particularly for neurological and inflammatory conditions, are discussed. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical application of this important molecule.
Core Chemical Identity and Physicochemical Profile
1-Phenyl-1H-pyrazol-4-amine (CAS No: 1128-53-6) is an aromatic heterocyclic amine that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring a stable pyrazole ring N-substituted with a phenyl group and possessing a reactive primary amine at the C4 position, provides an ideal framework for constructing diverse molecular libraries with a wide range of biological activities.[2][3]
Nomenclature and Molecular Structure
The molecule consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A phenyl group is attached to the N1 position, and an amino group is at the C4 position.[2] This specific arrangement of functional groups is crucial for its utility as a synthetic intermediate.
Caption: Chemical structure of 1-Phenyl-1H-pyrazol-4-amine.
Physicochemical Properties
The compound is typically a white crystalline solid at room temperature.[2] Its properties make it suitable for a variety of standard organic synthesis conditions. The hydrochloride salt form is often utilized to enhance aqueous solubility for biological assays or specific reaction conditions.[4]
| Property | Value | Source |
| CAS Number | 1128-53-6 | [2][5] |
| Molecular Formula | C₉H₉N₃ | [2][5] |
| Molecular Weight | 159.19 g/mol | [5][6] |
| Melting Point | 104-105 °C | [6] |
| Boiling Point | 305.4 ± 15.0 °C (Predicted) | [6] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in water and acetone; insoluble in ether and chloroform.[2] The hydrochloride salt shows enhanced aqueous solubility (>50 mg/mL).[4] |
Spectroscopic Characterization
Full characterization of 1-Phenyl-1H-pyrazol-4-amine is typically achieved through a combination of spectroscopic techniques. While raw spectra are best consulted directly from spectral databases, the expected signatures are as follows:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and a characteristic broad signal for the -NH₂ protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display signals corresponding to the nine carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl and pyrazole rings.
-
Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak corresponding to the molecular weight of the compound (159.19 m/z).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending.
Authoritative spectral data for this compound can be accessed through public databases such as PubChem and SpectraBase.[5]
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-amino pyrazoles, a common and effective strategy involves the reduction of a 4-nitro precursor or cyclization using a precursor that already contains a masked amino group.
Overview of Synthetic Strategies
Key synthetic routes include:
-
Condensation and Cyclization: Reacting phenylhydrazine with a suitable three-carbon synthons containing a masked amino or nitro group at the central carbon.[4]
-
Reduction of a Nitro Precursor: A highly effective method involves the synthesis of 4-nitro-1-phenyl-1H-pyrazole followed by a standard reduction (e.g., using SnCl₂/HCl, H₂/Pd-C) to yield the desired 4-amino product.[4]
-
Vilsmeier-Haack Reaction: While often used to produce pyrazole-4-carboxaldehydes, modifications of this reaction can be adapted for amine synthesis.[7][8] This powerful formylation reaction uses a Vilsmeier reagent (typically generated from POCl₃ and DMF) to cyclize a hydrazone precursor, introducing a functional group at the 4-position.
Detailed Protocol: Synthesis via Reduction of 4-Nitro-1-phenyl-1H-pyrazole
This two-step protocol is a reliable method for producing high-purity 1-Phenyl-1H-pyrazol-4-amine. It leverages the robust synthesis of the nitro intermediate, followed by a straightforward reduction.
Step 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1H-pyrazole in concentrated sulfuric acid at 0°C.
-
Nitration: Add a nitrating mixture (a stoichiometric equivalent of concentrated nitric acid in sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C. The electrophilic nitronium ion (NO₂⁺) generated in situ will preferentially attack the electron-rich 4-position of the pyrazole ring.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid 4-nitro-1-phenyl-1H-pyrazole will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
Step 2: Reduction to 1-Phenyl-1H-pyrazol-4-amine
-
Reaction Setup: Suspend the synthesized 4-nitro-1-phenyl-1H-pyrazole in ethanol in a round-bottom flask.
-
Reduction: Add an excess of stannous chloride dihydrate (SnCl₂) followed by the slow addition of concentrated hydrochloric acid. The mixture is then heated to reflux for 2-3 hours. SnCl₂ in HCl is a classic and cost-effective reducing agent for aromatic nitro groups.
-
Workup: Cool the reaction mixture and neutralize it by the careful addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Phenyl-1H-pyrazol-4-amine.
Caption: Synthetic workflow for 1-Phenyl-1H-pyrazol-4-amine.
Chemical Reactivity and Derivatization Potential
The synthetic value of 1-Phenyl-1H-pyrazol-4-amine lies in the reactivity of its primary amino group. This group serves as a versatile handle for introducing a wide array of substituents, making it a cornerstone for building combinatorial libraries for drug screening.
-
Nucleophilic Substitution/Acylation: The lone pair on the amino nitrogen makes it an excellent nucleophile. It readily reacts with electrophiles like acyl chlorides, anhydrides, and isocyanates to form stable amide and urea derivatives, respectively.[4] This is a fundamental transformation for modifying the molecule's pharmacokinetic and pharmacodynamic properties.
-
Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.
-
Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex C-N bonds, further expanding the accessible chemical space.
Caption: Key reactivity and derivatization pathways.
Applications in Medicinal Chemistry and Drug Development
The pyrazole ring is a bioisostere of other aromatic systems and can engage in hydrogen bonding and π-stacking interactions with biological targets. This, combined with its metabolic stability, makes it a highly valued scaffold in drug design.[1]
Therapeutic Targets and Biological Activities
Derivatives of 1-Phenyl-1H-pyrazol-4-amine have been investigated for a multitude of therapeutic applications:
-
Neurological Disorders: The scaffold is a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, including potential treatments for depression and anxiety.[6]
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, and this core is used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][9]
-
Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs. Derivatives are frequently screened for cytotoxic activity against various cancer cell lines.[10][11]
-
Antimicrobial and Antioxidant Properties: Modifications of the core structure have led to compounds with significant antimicrobial and antioxidant activities.[6]
The versatility of the 4-amino position allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a specific biological target.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 1-Phenyl-1H-pyrazol-4-amine.
Hazard Identification
The compound is classified with the following GHS hazards:
| Hazard Code | Description | Class | Signal Word |
| H302 | Harmful if swallowed | Acute toxicity, oral | Warning |
| H315 | Causes skin irritation | Skin corrosion/irritation | Warning |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Warning |
Source: ECHA C&L Inventory[5]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment: Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13]
-
Handling Practices: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12][14]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[6]
-
Stability: The compound is stable under normal storage conditions.
Conclusion
1-Phenyl-1H-pyrazol-4-amine is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust synthesis, versatile reactivity, and the proven biological significance of the pyrazole scaffold make it an invaluable tool for medicinal chemists. Understanding its fundamental properties, synthesis, and handling is the first step toward unlocking its full potential in developing the next generation of therapeutic agents.
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